molecular formula C17H21F2NO4 B1383212 benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 1334417-71-8

benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B1383212
CAS No.: 1334417-71-8
M. Wt: 341.35 g/mol
InChI Key: IYWVPLMXWCHQOF-UHFFFAOYSA-N
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Description

Benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate (C₁₇H₂₁F₂NO₄, MW: 341.35 g/mol) is a fluorinated piperidine derivative characterized by a 3,3-difluoro-substituted six-membered ring and a 2-ethoxy-2-oxoethyl group at the 4-position. Its purity exceeds 95%, though detailed physicochemical properties (e.g., melting point, boiling point) and hazard data remain undocumented .

Properties

IUPAC Name

benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO4/c1-2-23-15(21)10-14-8-9-20(12-17(14,18)19)16(22)24-11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWVPLMXWCHQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1(F)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Example (Ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate)

  • Dissolution of the precursor in anhydrous toluene.
  • Addition of potassium tert-butoxide under ice-cooling with stirring for 2 hours.
  • Reaction monitored by TLC until completion.
  • Acidification with 4M HCl under ice bath, neutralization to pH 8 with saturated sodium bicarbonate.
  • Extraction with ethyl acetate, drying with anhydrous Na2SO4, filtration, and solvent removal.
  • Yield: 98%.

Benzyl Carbamate Formation

  • Benzyl 3-hydroxypyrrolidine-1-carboxylate reacted with sodium hydride in THF at 0 °C.
  • Addition of alkyl halide (e.g., (2-bromoethoxy)methylbenzene) and tetrabutylammonium iodide as phase transfer catalyst.
  • Heating at 80 °C for 3-5 hours.
  • Workup with acid wash, sodium bicarbonate wash, drying, and purification by preparative HPLC.
  • Yield: Moderate to good (up to 65% in related systems).

Summary Table of Key Preparation Parameters

Parameter Details
Core fluorination Electrophilic fluorinating agents (DAST, Deoxo-Fluor), low temp (-78 to 0 °C)
Side chain installation Alkylation with ethyl bromoacetate or acylation with ethyl chloroformate
Nitrogen protection Benzyl chloroformate, base, 0-25 °C
Solvents Toluene, THF, dichloromethane
Bases Potassium tert-butoxide, sodium hydride, triethylamine
Purification Extraction, drying agents (Na2SO4, MgSO4), silica gel chromatography, preparative HPLC
Typical yields 65-98% depending on step and conditions

Concluding Remarks

The preparation of benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate involves a multi-step synthetic route combining fluorination chemistry, selective alkylation/acylation, and carbamate protection. The reaction conditions require precise temperature control, choice of reagents, and purification techniques to achieve high yield and purity. While direct published protocols for this exact compound are limited, analogous synthetic methods from related piperidine derivatives provide a robust framework for its preparation.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features suggest that it could play a role in the development of novel therapeutic agents.

Antiviral Activity

Research indicates that compounds with similar piperidine structures exhibit antiviral properties. The difluoropiperidine moiety can enhance the bioactivity of drugs by increasing their lipophilicity and metabolic stability. Preliminary studies have shown that derivatives of this compound may inhibit viral replication pathways, making it a candidate for further antiviral drug development .

Neurological Applications

The piperidine framework is often associated with neurological agents. Investigations into this compound suggest it may influence neurotransmitter systems, potentially leading to applications in treating conditions such as anxiety and depression .

Agrochemicals

This compound is also explored for its applications in agrochemicals due to its structural characteristics that might confer herbicidal or insecticidal properties.

Herbicide Development

Studies have indicated that compounds containing piperidine rings can function as herbicides by interfering with plant growth regulators. The unique substitution pattern of this compound may enhance its efficacy against specific weed species while minimizing toxicity to crops .

Insecticidal Properties

The compound's potential insecticidal activity is being examined through structure-activity relationship (SAR) studies. Initial results suggest that modifications to the ethoxy and difluoro groups can significantly impact insecticidal potency, making it a candidate for developing new pest control agents .

Materials Science

In materials science, this compound may serve as a building block for advanced materials.

Polymer Synthesis

The compound’s reactivity allows it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research into copolymerization techniques is ongoing to evaluate its effectiveness in producing high-performance materials .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound could be utilized in formulating coatings and adhesives that require robust performance under varying environmental conditions .

Mechanism of Action

The mechanism of action of benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : The target compound’s 3,3-difluoro substituents increase electron-withdrawing effects, altering polarity and hydrogen-bonding capacity compared to oxo-substituted analogs (e.g., benzyl 2-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate) .

Ester Variations : Ethoxy esters in the target compound may offer slower hydrolysis rates compared to methyl esters (e.g., methyl 1-benzyl-3-oxopiperidine-4-carboxylate), affecting pharmacokinetics .

Physicochemical and Hazard Profiles

  • Solubility: Fluorine atoms in the target compound may reduce aqueous solubility compared to non-fluorinated analogs.
  • Hazards: While benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is classified as non-hazardous , the safety profile of the difluoro analog remains unverified.
  • Stability : The 3,3-difluoro configuration likely enhances resistance to metabolic degradation relative to oxo-substituted derivatives .

Biological Activity

Benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. With the molecular formula C17H21F2NO4C_{17}H_{21}F_{2}NO_{4} and a molecular weight of approximately 341.36 g/mol, this compound features a piperidine ring substituted with a benzyl group and difluoromethyl groups, which may enhance its reactivity and biological activity compared to similar compounds. This article delves into the biological activity of this compound, summarizing relevant research findings and implications for future studies.

Chemical Structure and Properties

The compound's structure includes an ethoxy-oxoethyl moiety, contributing to its unique chemical properties. Its IUPAC name reflects its specific arrangement of atoms, indicating the presence of difluoromethyl groups that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a spectrum of biological activities, including:

  • Antibacterial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Antifungal Activity : Similar compounds have shown antifungal properties, indicating possible applications in treating fungal infections.
  • Anticancer Activity : The compound's structural analogs have been evaluated for cytotoxicity against cancer cell lines, suggesting that it may also possess anticancer properties.
  • Antiparasitic and Antihistamine Effects : Other derivatives in its class have demonstrated these activities, warranting further investigation into this compound's potential.

Research Findings and Case Studies

A review of literature reveals several studies exploring the biological activities of related compounds:

  • Cytotoxicity Studies : A study evaluated various tetrahydropyrazinoindole analogs for their cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds with structural similarities to this compound demonstrated significant growth inhibition, suggesting potential anticancer properties .
    CompoundCell LineGI50 (µM)
    Analog AMCF-712.2
    Analog BMDA-MB-4686.57
    Benzyl CompoundTargeted CellsTBD
  • Pharmacological Profiles : Compounds structurally related to this compound have shown varied pharmacological profiles, including histone deacetylase inhibition which is crucial in cancer therapy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized by adjusting reaction conditions such as temperature and solvent choice. Characterization methods include FTIR, NMR, and LCMS spectroscopic studies to confirm the structure and purity of the synthesized compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate, and how can side reactions be minimized?

  • Methodology : Start with a piperidine precursor (e.g., 3,3-difluoropiperidine) and introduce the 2-ethoxy-2-oxoethyl group via nucleophilic substitution or alkylation. Use benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to install the benzyl carboxylate group. Key considerations:

  • Fluorine stability : Avoid strong bases or high temperatures that may lead to defluorination.
  • Esterification : Optimize reaction time and stoichiometry to prevent over-alkylation.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .

Q. How should researchers handle and store this compound given limited toxicity data?

  • Safety protocols :

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for handling.
  • Storage : Store in a sealed container under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group.
  • Waste disposal : Classify as hazardous waste due to unknown ecotoxicity; use licensed disposal services .

Q. What analytical techniques are suitable for confirming the structure and purity of this compound?

  • Structural confirmation :

  • NMR spectroscopy : Analyze 19F^{19}\text{F} NMR to verify the difluoropiperidine moiety and 1H^{1}\text{H} NMR for ester/benzyl group integration.
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    • Purity assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities >0.1% .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the difluoropiperidine core in nucleophilic environments?

  • Approach :

  • DFT calculations : Use Gaussian or ORCA to model transition states for potential defluorination or ester hydrolysis.
  • Molecular docking : Study interactions with enzymes (e.g., esterases) to predict metabolic pathways.
    • Validation : Cross-reference computational results with experimental kinetic studies (e.g., monitoring reaction intermediates via LC-MS) .

Q. What strategies resolve contradictions in reported synthetic yields for similar piperidine carboxylates?

  • Root cause analysis :

  • Reagent quality : Trace moisture in solvents or reagents (e.g., benzyl chloroformate) can reduce yields. Use molecular sieves or fresh distillates.
  • Steric effects : The 3,3-difluoro group may hinder benzylation; optimize reaction temperature (e.g., 0°C to room temperature).
    • Mitigation : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., base strength, solvent polarity) .

Q. How can X-ray crystallography be applied to study the conformational flexibility of this compound?

  • Protocol :

  • Crystal growth : Use vapor diffusion (e.g., hexane/dichloromethane) to obtain single crystals.
  • Data collection : Employ synchrotron radiation for high-resolution data.
  • Refinement : Use SHELXL for anisotropic displacement parameters and Mercury CSD for packing analysis.
    • Insights : Compare crystal structures with solution-state NMR data to assess flexibility of the ethoxy-oxoethyl side chain .

Q. What methodologies address the lack of toxicological data for this compound in preclinical studies?

  • Proposed workflow :

  • In vitro assays : Test cytotoxicity (MTT assay) in HEK293 or HepG2 cell lines.
  • Metabolic profiling : Use liver microsomes to identify potential toxic metabolites.
  • Ecotoxicity screening : Follow OECD guidelines for Daphnia magna or algae growth inhibition tests.
    • Documentation : Clearly state data gaps in publications and recommend follow-up studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl 4-(2-Ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.